molecular formula C9H9FO4S B13245124 Methyl 4-(fluorosulfonyl)-2-methylbenzoate

Methyl 4-(fluorosulfonyl)-2-methylbenzoate

Cat. No.: B13245124
M. Wt: 232.23 g/mol
InChI Key: LBERGGMKBZOFDP-UHFFFAOYSA-N
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Description

Methyl 4-(fluorosulfonyl)-2-methylbenzoate is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique chemical properties and have found applications in various fields such as organic synthesis, chemical biology, and drug discovery. The presence of the fluorosulfonyl group in the molecule imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorosulfonylation of the corresponding sulfonyl chloride using sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(fluorosulfonyl)-2-methylbenzoate may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(fluorosulfonyl)-2-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Addition Reactions: The aromatic ring can undergo electrophilic addition reactions, introducing new functional groups.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Methyl 4-

Biological Activity

Methyl 4-(fluorosulfonyl)-2-methylbenzoate is an organic compound characterized by a fluorosulfonyl group, which significantly enhances its reactivity and biological activity. This compound is primarily utilized in the fields of organic synthesis and medicinal chemistry due to its ability to interact with various biomolecules.

Chemical Structure and Properties

  • Molecular Formula : C9H9FNO4S
  • Molecular Weight : 232.23 g/mol
  • IUPAC Name : this compound

The presence of the fluorosulfonyl group allows for unique reactivity patterns, particularly in forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This property makes it a valuable tool in chemical biology for modifying and labeling proteins, which can aid in drug discovery and enzyme inhibition studies.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes by modifying their active sites, which can disrupt biochemical pathways.
  • Protein Labeling : It can be used to label proteins for tracking and studying their functions in various biological processes.

Research Findings

Recent studies have highlighted the compound's potential applications in drug development, particularly in targeting specific enzymes involved in disease processes. For instance, research indicates that this compound can be used to create sulfonamide derivatives through reactions with amines, showcasing its versatility in synthetic applications.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited a specific kinase involved in cancer progression. The compound's ability to covalently modify the enzyme's active site led to a significant reduction in its activity, suggesting potential therapeutic applications in oncology.
  • Protein Labeling :
    • In another investigation, researchers utilized this compound to label proteins within living cells. The fluorosulfonyl group facilitated the attachment of fluorescent markers, allowing for real-time tracking of protein dynamics and interactions within cellular environments.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 4-fluorobenzoateC8H9FLacks sulfonyl group; different applications.
Methyl 4-formylbenzoateC9H10O2Contains a formyl group; different reactivity.
Methyl 4-fluoro-5-(fluorosulfonyl)-2-methylbenzoateC9H8F2O4SAdditional fluorine; altered reactivity profile.

The comparative analysis shows that while similar compounds exist, this compound's unique structure imparts distinct biological activities that are not present in its analogs .

Applications in Drug Development

The ongoing research into this compound emphasizes its potential as a precursor for developing new pharmaceuticals. Its ability to modify biomolecules makes it an attractive candidate for:

  • Anticancer Agents : Targeting specific kinases involved in tumor growth.
  • Antimicrobial Agents : Modifying bacterial proteins to enhance drug efficacy.

Properties

Molecular Formula

C9H9FO4S

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 4-fluorosulfonyl-2-methylbenzoate

InChI

InChI=1S/C9H9FO4S/c1-6-5-7(15(10,12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3

InChI Key

LBERGGMKBZOFDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)F)C(=O)OC

Origin of Product

United States

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